1,4-Diisopropylpiperazine

Physicochemical profiling Lipophilicity Solvent extraction

1,4-Diisopropylpiperazine (CAS 21943-18-0), systematically named 1,4-bis(1-methylethyl)piperazine, is a symmetrically N,N'-disubstituted piperazine derivative with the molecular formula C₁₀H₂₂N₂. It belongs to the class of 1,4-dialkylpiperazines, where the two nitrogen atoms of the piperazine ring each bear an isopropyl substituent.

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
CAS No. 21943-18-0
Cat. No. B13951801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diisopropylpiperazine
CAS21943-18-0
Molecular FormulaC10H22N2
Molecular Weight170.30 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C(C)C
InChIInChI=1S/C10H22N2/c1-9(2)11-5-7-12(8-6-11)10(3)4/h9-10H,5-8H2,1-4H3
InChIKeyNZIWCJIMKAWXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diisopropylpiperazine (CAS 21943-18-0): Baseline Physicochemical and Industrial Context for Informed Procurement


1,4-Diisopropylpiperazine (CAS 21943-18-0), systematically named 1,4-bis(1-methylethyl)piperazine, is a symmetrically N,N'-disubstituted piperazine derivative with the molecular formula C₁₀H₂₂N₂ [1]. It belongs to the class of 1,4-dialkylpiperazines, where the two nitrogen atoms of the piperazine ring each bear an isopropyl substituent. This structural motif imparts distinct physicochemical properties relative to its lower and higher alkyl homologs. While piperazine itself and its 1,4-dimethyl and 1,4-diethyl analogs are well-established intermediates and catalysts, the diisopropyl variant occupies a niche position characterized by enhanced lipophilicity (calculated LogP ≈ 1.30–2.10 depending on salt form) , elevated boiling point (approximately 215.6 °C at 760 mmHg) , and steric bulk that differentiates its reactivity profile and industrial applicability. The compound is available commercially in free base and dihydrochloride salt forms, with the latter featuring a molecular weight of 243.21 g/mol [2]. Its utility has been explicitly documented in semiconductor manufacturing as a component of post-CMP cleaning formulations [3].

Why Generic 1,4-Dialkylpiperazine Substitution Fails for 1,4-Diisopropylpiperazine (CAS 21943-18-0) in Performance-Driven Applications


Within the 1,4-dialkylpiperazine series, the choice of N-alkyl substituent is not arbitrary but directly governs the compound's lipophilicity, basicity, steric environment, and thermal stability. The methyl analog (1,4-dimethylpiperazine) is a low-boiling (130–133 °C) , water-miscible liquid with a negative LogP (−0.61 to −0.40) [1], while 1,4-diethylpiperazine exhibits an intermediate LogP of approximately 0.52 . The isopropyl substitution in 1,4-diisopropylpiperazine significantly increases logP to approximately 1.30, delivering roughly a 10-fold increase in octanol-water partition coefficient versus the diethyl analog and over 100-fold versus the dimethyl analog. This steep lipophilicity gradient dictates differential partitioning behavior in biphasic reaction systems, altered solubility profiles in organic solvents, and distinct interactions with hydrophobic surfaces in semiconductor cleaning applications [2]. Furthermore, the steric bulk of the isopropyl groups modulates the nucleophilicity and coordination chemistry of the piperazine nitrogens, directly affecting catalytic activity, complexation equilibria, and regioselectivity in derivatization reactions. Therefore, substituting 1,4-diisopropylpiperazine with a lower homolog without experimental validation risks compromised extraction efficiency, altered reaction kinetics, and failed cleaning performance in precisely engineered industrial processes.

Quantitative Comparative Evidence for 1,4-Diisopropylpiperazine (CAS 21943-18-0) Versus Closest Analogs


Lipophilicity (LogP) Differentiation Across the 1,4-Dialkylpiperazine Homologous Series

The calculated LogP of 1,4-diisopropylpiperazine is 1.29660 . For 1,4-diethylpiperazine, the experimentally reported LogP is 0.51960 , and for 1,4-dimethylpiperazine it ranges from −0.61 to −0.40 [1]. Thus, 1,4-diisopropylpiperazine is approximately 0.78 LogP units more lipophilic than the diethyl analog and 1.90–1.91 LogP units more lipophilic than the dimethyl analog. These data were compiled from independent database and literature sources using consistent calculation or measurement methodologies within each source, though direct head-to-head experimental determination under identical conditions was not available.

Physicochemical profiling Lipophilicity Solvent extraction QSAR

Boiling Point as a Criterion for Thermal Process Compatibility

1,4-Diisopropylpiperazine exhibits an atmospheric pressure boiling point of approximately 215.6 °C (at 760 mmHg) . In contrast, 1,4-diethylpiperazine boils at 156–158 °C , and 1,4-dimethylpiperazine boils at 130–133 °C . This represents a boiling point elevation of approximately 58–60 °C relative to the diethyl analog and 83–86 °C relative to the dimethyl analog. The data are drawn from different sources; a composite head-to-head measurement was not located.

Thermal stability Distillation Process chemistry

Semiconductor Post-CMP Cleaning: Industrial Specification of 1,4-Diisopropylpiperazine as a Distinct Cyclic Polyamine

US Patent 9,476,019 B2 explicitly identifies 1,4-diisopropylpiperazine as one of four defined cyclic polyamines (P13) in a post-chemical mechanical polishing (CMP) cleaning agent for semiconductor devices with metal wiring [1]. The patent distinguishes this P13 subclass—comprising 1,4-dimethylpiperazine, 1,4-diethylpiperazine, 1,4-diisopropylpiperazine, and 1,4-dibutylpiperazine—from other piperazine-based additives (P11, P12, P14, P15) based on substitution pattern. This explicit formulation listing implies that the isopropyl substituent confers a specific combination of solubility parameters and metal-complexing properties necessary for residue removal and anti-corrosion performance. No quantitative performance comparison among the four P13 members is provided in the patent.

Semiconductor manufacturing Post-CMP cleaning Microelectronic device fabrication Cyclic polyamine

Molecular Weight and Salt Form Availability for Formulation Design

1,4-Diisopropylpiperazine has a free base molecular weight of 170.30 g/mol. Its dihydrochloride salt (CAS 16018-33-0) has a molecular weight of 243.21 g/mol [1]. Comparatively, 1,4-dimethylpiperazine dihydrochloride would have a molecular weight of approximately 187.15 g/mol, and 1,4-diethylpiperazine dihydrochloride approximately 215.17 g/mol. The higher molecular weight of the diisopropyl dihydrochloride salt results in a lower molar proportion of the active amine per unit mass (70.0% free base equivalence versus 81.5% for the diethyl and 93.0% for the dimethyl, based on stoichiometric calculations). This must be accounted for in stoichiometric or formulation calculations where the free base molarity is the critical parameter.

Salt selection Formulation Solubility Procurement specification

Evidence-Backed Application Scenarios for 1,4-Diisopropylpiperazine (CAS 21943-18-0) Procurement


Semiconductor Post-CMP Residue Removal Formulation Development

The explicit inclusion of 1,4-diisopropylpiperazine as a P13-class cyclic polyamine in US Patent 9,476,019 B2 [1] supports its use in formulating cleaning agents for microelectronic devices. Its elevated LogP (1.30) relative to dimethyl and diethyl analogs enhances compatibility with organic residues, while the sterically hindered nitrogen centers may modulate metal-complexation kinetics to balance residue removal with corrosion inhibition. Procurement should specify purity ≥98% with low metal content to meet semiconductor-grade requirements.

Biphasic Organic Synthesis Requiring a Lipophilic Tertiary Diamine

The approximately 100-fold higher octanol-water partition coefficient of 1,4-diisopropylpiperazine (LogP 1.30) compared to 1,4-dimethylpiperazine (LogP –0.61) makes it the preferred non-aqueous phase catalyst or base in liquid-liquid biphasic reactions . Applications include alkylation reactions, phase-transfer catalysis, and extraction of acidic intermediates where the diamine must remain in the organic phase. The higher boiling point (215.6 °C) further enables higher reaction temperatures without pressurization.

Synthesis of Sterically Demanding 1,4-Disubstituted Piperazine Derivatives

As a building block bearing two secondary isopropyl groups, 1,4-diisopropylpiperazine provides a sterically congested N,N'-core suitable for synthesizing ligands, catalysts, or pharmacophores where reduced nitrogen nucleophilicity and conformational restriction are desirable [2]. The molecular weight differential must be carefully tracked when using the dihydrochloride salt (MW 243.21) versus the free base (MW 170.30) [3] to ensure correct stoichiometry in subsequent derivatizations.

Comparative Lipophilicity Standard in QSAR and Chromatographic Method Development

The systematic LogP progression across the 1,4-dialkylpiperazine series—dimethyl, diethyl, diisopropyl—provides a useful calibration set for reversed-phase HPLC method development and quantitative structure-retention relationship (QSRR) studies. 1,4-Diisopropylpiperazine anchors the high-lipophilicity end of this series with LogP 1.30 , enabling robust retention time prediction for related basic analytes.

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